molecular formula C21H15Cl3F2N2O4S B3128529 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-(2,4-difluorophenyl)acetamide CAS No. 338961-81-2

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-(2,4-difluorophenyl)acetamide

Cat. No. B3128529
CAS RN: 338961-81-2
M. Wt: 535.8 g/mol
InChI Key: VQEYCOBMSOHFIG-UHFFFAOYSA-N
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Description

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H15Cl3F2N2O4S and its molecular weight is 535.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-(2,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-(2,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Organic Chemistry and Chemical Modification

Research in synthetic organic chemistry often explores the development of novel compounds with potential applications in drug design, materials science, and as intermediates for further chemical reactions. For instance, studies on chemoselective N-acylation reagents and the development of chiral ligands highlight the importance of precise chemical modifications to achieve desired reactivity and selectivity (Kondo & Murakami, 2001). Such research can offer foundational insights for the manipulation of complex molecules, including those similar to the one you're interested in.

Environmental Impact and Degradation Studies

Compounds with specific structural features, such as chlorinated aromatic systems, are of significant interest in environmental sciences, particularly concerning their persistence, degradation, and potential toxicological effects. For example, research on the degradation of acetaminophen by advanced oxidation processes discusses pathways, by-products, and the biotoxicity of degradation products (Qutob et al., 2022). Understanding the environmental fate of complex organic compounds is crucial for assessing their impact and developing strategies for their safe use or disposal.

Applications in Pesticide Industry Wastewater Treatment

The treatment and reclaiming of wastewater from the pesticide industry is an area of applied research that deals with the removal of toxic pollutants, including various chlorophenols and related compounds. Studies focusing on biological processes and granular activated carbon for treating high-strength wastewaters rich in recalcitrant compounds can provide insights into methods for mitigating environmental pollution (Goodwin et al., 2018). Such research is pertinent for understanding how complex chemicals, possibly including the one , can be effectively removed from industrial effluents.

properties

IUPAC Name

2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3F2N2O4S/c1-32-20-10-19(15(23)9-16(20)24)28(33(30,31)14-5-2-12(22)3-6-14)11-21(29)27-18-7-4-13(25)8-17(18)26/h2-10H,11H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEYCOBMSOHFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-(2,4-difluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-(2,4-difluorophenyl)acetamide
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2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-(2,4-difluorophenyl)acetamide
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2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-(2,4-difluorophenyl)acetamide
Reactant of Route 4
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2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-(2,4-difluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-(2,4-difluorophenyl)acetamide
Reactant of Route 6
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2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-(2,4-difluorophenyl)acetamide

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